3-Chloro-4-propoxybenzenethiol
CAS No.: 90416-32-3
Cat. No.: VC13545173
Molecular Formula: C9H11ClOS
Molecular Weight: 202.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90416-32-3 |
|---|---|
| Molecular Formula | C9H11ClOS |
| Molecular Weight | 202.70 g/mol |
| IUPAC Name | 3-chloro-4-propoxybenzenethiol |
| Standard InChI | InChI=1S/C9H11ClOS/c1-2-5-11-9-4-3-7(12)6-8(9)10/h3-4,6,12H,2,5H2,1H3 |
| Standard InChI Key | PJJFLPHAYDTIRF-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)S)Cl |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)S)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
3-Chloro-4-propoxybenzenethiol has the molecular formula , with a molecular weight of approximately 202.70 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, O=16.00, S=32.07). The benzene core is functionalized with three distinct groups:
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Chlorine (Cl) at position 3, imparting electrophilic character to the aromatic ring.
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Propoxy (-OCH₂CH₂CH₃) at position 4, contributing steric bulk and moderate electron-donating effects.
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Thiol (-SH) at position 1, enabling nucleophilic reactivity and participation in redox reactions.
The juxtaposition of these groups creates a molecule with balanced polarity, making it soluble in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile while retaining limited water solubility.
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of 3-chloro-4-propoxybenzenethiol can be conceptualized through two primary routes:
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Nucleophilic Aromatic Substitution (SNAr): Introducing the thiol group via displacement of a leaving group (e.g., nitro or halogen) on a pre-functionalized benzene ring.
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Functional Group Interconversion: Converting a sulfonic acid or sulfonyl chloride intermediate to a thiol through reduction or substitution.
Stepwise Synthesis Protocol
A plausible synthetic pathway, inspired by methodologies used for analogous compounds , involves:
Step 1: Synthesis of 3-Chloro-4-propoxybenzene
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Propoxy Introduction: React with propanol under basic conditions (e.g., KOH in acetonitrile at 35–40°C) , replacing the fluorine atom with a propoxy group.
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Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pt/C in tetrahydrofuran) converts the nitro group to an amine .
Step 2: Thiol Group Installation
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Diazotization and Thiolation: Treat the amine intermediate with NaNO₂/HCl to form a diazonium salt, followed by reaction with potassium ethyl xanthate to introduce the thiol .
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Purification: Column chromatography or recrystallization to isolate the final product.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Propoxy Introduction | KOH, Propanol, 35–40°C, 14 h | 93 |
| Nitro Reduction | H₂ (25 psi), Pt/C, THF, 8 h | 84 |
| Thiolation | NaNO₂/HCl, KSCN, 0–5°C | 65–75 |
Physicochemical Properties
Spectral Characteristics
While experimental data for 3-chloro-4-propoxybenzenethiol are scarce, predictions based on analogous compounds include:
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IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch), and 750 cm⁻¹ (C-Cl stretch).
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¹H NMR (CDCl₃): δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 1.85 (m, 2H, -OCH₂CH₂CH₃), δ 3.95 (t, 2H, -OCH₂-), δ 7.25–7.50 (m, 3H, aromatic protons).
Thermal Stability
The compound is expected to decompose above 200°C, with the thiol group prone to oxidation at elevated temperatures. Differential scanning calorimetry (DSC) of similar thiols shows exothermic peaks corresponding to disulfide formation.
Chemical Reactivity and Functionalization
Thiol-Specific Reactions
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Oxidation: Reacts with mild oxidants (e.g., H₂O₂) to form disulfides ().
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Alkylation: Thiolate anions (generated via deprotonation with NaH) undergo nucleophilic substitution with alkyl halides to form thioethers.
Aromatic Ring Reactivity
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Electrophilic Substitution: The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself. For example, nitration would occur at position 2 or 6.
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Nucleophilic Aromatic Substitution: The propoxy group’s electron-donating effects activate the ring for reactions with strong nucleophiles (e.g., amination under high-temperature conditions) .
Industrial and Research Applications
Pharmaceutical Intermediates
Thiol-containing aromatics are pivotal in synthesizing protease inhibitors and kinase modulators. For instance, the sulfhydryl group in 3-chloro-4-propoxybenzenethiol could serve as a ligand in metal-catalyzed cross-coupling reactions to construct biaryl scaffolds.
Polymer Chemistry
As a chain-transfer agent, this compound could regulate molecular weight in radical polymerization processes, analogous to the role of mercaptans in polystyrene production .
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